![molecular formula C21H36BNO6 B14040280 tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14040280.png)
tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[111]pentanyl]carbamate is a complex organic compound that features a unique bicyclo[111]pentane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including protection, functionalization, and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial production. This would include the use of large-scale reactors and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with aryl halides, using cesium carbonate as a base in 1,4-dioxane as the solvent.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various aryl halides. Reaction conditions typically involve the use of organic solvents such as 1,4-dioxane and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines or tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position .
科学研究应用
Tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the synthesis of various biologically active molecules, including potential drug candidates.
Materials Science: Its unique structure makes it a valuable building block for the synthesis of novel materials with specific properties.
Organic Synthesis:
作用机制
The mechanism by which tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate exerts its effects depends on the specific application. In palladium-catalyzed cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product. The molecular targets and pathways involved vary based on the specific reaction and conditions used .
相似化合物的比较
Similar Compounds
Tert-butyl carbamate: A simpler compound that lacks the bicyclo[1.1.1]pentane and dioxaborolane moieties.
N-tert-butoxycarbonyl-4-hydroxypiperidine: A related compound used as a starting material in the synthesis of tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines a bicyclo[1.1.1]pentane core with a dioxaborolane moiety. This structure imparts unique reactivity and properties, making it a valuable compound in various fields of research and application.
属性
分子式 |
C21H36BNO6 |
|---|---|
分子量 |
409.3 g/mol |
IUPAC 名称 |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C21H36BNO6/c1-16(2,3)26-14(24)23(15(25)27-17(4,5)6)21-11-20(12-21,13-21)22-28-18(7,8)19(9,10)29-22/h11-13H2,1-10H3 |
InChI 键 |
PIRGZMTWTBJWQY-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


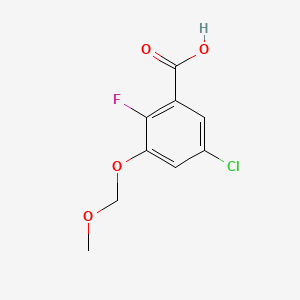
![7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B14040212.png)
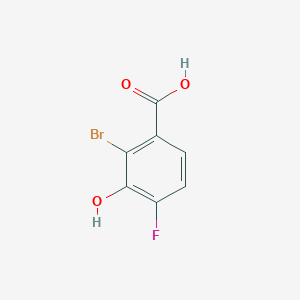
![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)
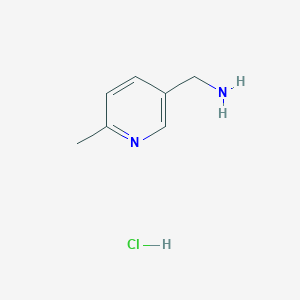
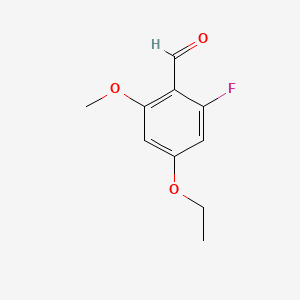
![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
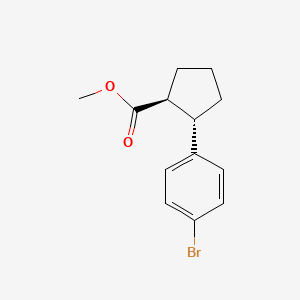
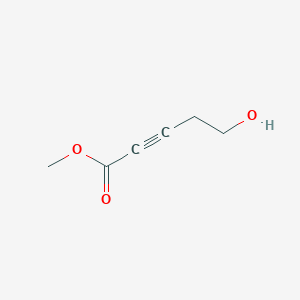
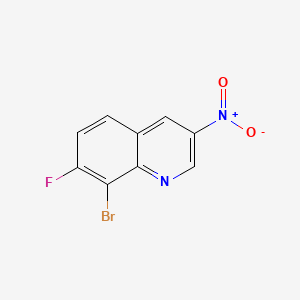
![ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate](/img/structure/B14040247.png)
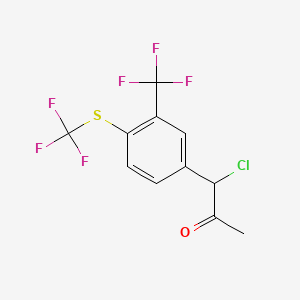
![Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14040255.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-](/img/structure/B14040266.png)
